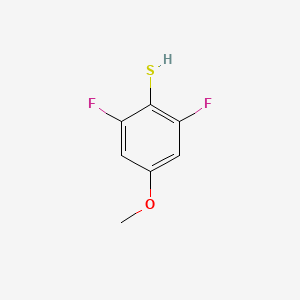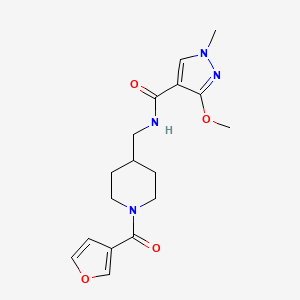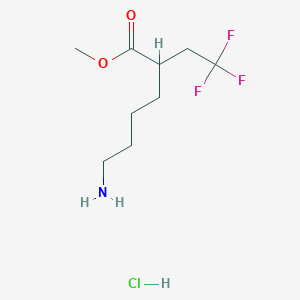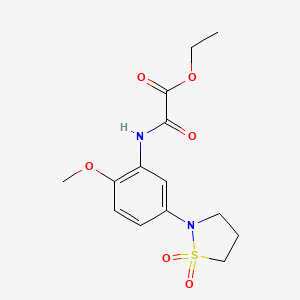![molecular formula C21H22BrN3O2S B2935598 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide CAS No. 422287-01-2](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide is a useful research compound. Its molecular formula is C21H22BrN3O2S and its molecular weight is 460.39. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activities
Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, including analogs structurally related to the mentioned compound, have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These compounds demonstrated potential antiviral properties, particularly against influenza A and several other viruses in cell culture, showcasing their utility in developing antiviral therapeutics (Selvam et al., 2007).
Antitumor Agents
Research has focused on developing water-soluble analogues of quinazolin-4-one-based antitumor agents. This includes the exploration of compounds with increased aqueous solubility for in vivo evaluation, suggesting their potential application in cancer treatment. Enhancements in water solubility and cytotoxicity were achieved by introducing amino functionalities, highlighting their significance as novel biochemical agents with unique characteristics such as delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Antimicrobial and Antifungal Activities
Several studies have synthesized 2,3-disubstituted quinazolin-4(3H)-ones and their thiones, examining their antibacterial and antifungal efficiencies. These compounds have shown considerable efficacy against various bacterial strains and fungi, indicating their potential application in developing new antimicrobial agents (Badr et al., 1980).
Anticancer Activities
The synthesis and evaluation of substituted benzoquinazolinones, including amino- and sulfanyl-derivatives, have been conducted with a focus on potential cytotoxicity against cancer cell lines. These studies revealed significant anticancer activity for certain compounds, underscoring the therapeutic prospects of quinazolinone derivatives in cancer treatment (Nowak et al., 2015).
Photo-Disruptive and Molecular Docking Studies
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been explored for their DNA photo-disruptive properties. These compounds were tested for their photo-activity towards plasmid DNA under UV irradiation, indicating their potential use in photo-chemo or photodynamic therapeutic applications. Molecular docking studies further suggested satisfactory binding to DNA, correlating with the observed photo-activity (Mikra et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with benzylamine and 3-methylbutyric acid to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "acetic anhydride", "benzylamine", "3-methylbutyric acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in acetic anhydride and add sulfur.", "b. Heat the mixture at 180°C for 4 hours.", "c. Cool the mixture and add hydrochloric acid to obtain a solid product.", "d. Dissolve the solid product in diethyl ether and filter to obtain the intermediate.", "Step 2: Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-benzylamine", "a. Dissolve the intermediate in ethanol and add benzylamine.", "b. Heat the mixture at reflux for 6 hours.", "c. Cool the mixture and filter to obtain the product.", "Step 3: Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide", "a. Dissolve the product from step 2 in ethanol and add 3-methylbutyric acid.", "b. Add sodium hydroxide to adjust the pH to 7.", "c. Heat the mixture at reflux for 6 hours.", "d. Cool the mixture and filter to obtain the final product." ] } | |
Numéro CAS |
422287-01-2 |
Formule moléculaire |
C21H22BrN3O2S |
Poids moléculaire |
460.39 |
Nom IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C21H22BrN3O2S/c1-13(2)9-10-23-19(26)15-5-3-14(4-6-15)12-25-20(27)17-11-16(22)7-8-18(17)24-21(25)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28) |
Clé InChI |
OPTOHDUNEVTKNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)


![(Z)-methyl 2-(2-((5-chloro-2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2935524.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)
![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)

